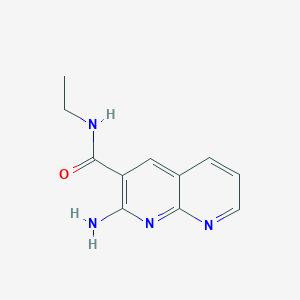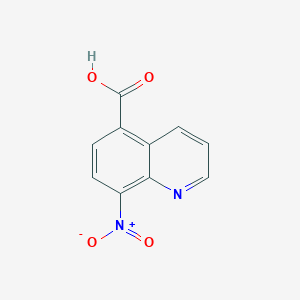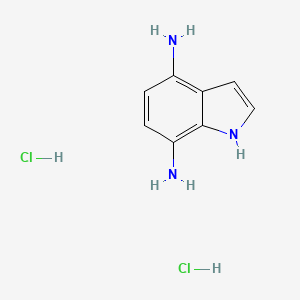
1h-Indole-4,7-diamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-4,7-diamine dihydrochloride is a chemical compound characterized by its indole structure, which is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is typically found as a white to light yellow solid powder and is known for its good solubility in water . It is used in various laboratory research applications and in the preparation of related compounds .
Méthodes De Préparation
The synthesis of 1H-Indole-4,7-diamine dihydrochloride can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known reaction for constructing indole derivatives. This method typically involves the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions in methanol . The reaction proceeds through a series of steps, including the formation of a hydrazone intermediate, followed by cyclization and rearrangement to yield the indole product.
Industrial production methods for indole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency .
Analyse Des Réactions Chimiques
1H-Indole-4,7-diamine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions to yield corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while substitution reactions can produce various N-alkyl or N-acyl indole derivatives .
Applications De Recherche Scientifique
1H-Indole-4,7-diamine dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals . In biology, indole derivatives are known to play a role in cell signaling and have been studied for their potential therapeutic effects in treating cancer, microbial infections, and other diseases .
In medicine, indole derivatives have been investigated for their anti-inflammatory, antiviral, and anticancer properties. They are also used in the development of drugs targeting various biological pathways and receptors . In the industry, indole derivatives are used in the production of dyes, fragrances, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of 1H-Indole-4,7-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, indole derivatives can act as agonists or antagonists of serotonin receptors, influencing neurotransmission and mood regulation . They can also inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenase and tyrosine kinases .
Comparaison Avec Des Composés Similaires
1H-Indole-4,7-diamine dihydrochloride can be compared with other similar compounds, such as 1H-Indole-3-carbaldehyde and 1H-Indole-2-carboxylic acid. These compounds share the indole core structure but differ in their functional groups and chemical properties . For example, 1H-Indole-3-carbaldehyde is commonly used as a precursor in multicomponent reactions to synthesize biologically active molecules . In contrast, 1H-Indole-2-carboxylic acid is used in the synthesis of pharmaceuticals and agrochemicals .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C8H11Cl2N3 |
|---|---|
Poids moléculaire |
220.10 g/mol |
Nom IUPAC |
1H-indole-4,7-diamine;dihydrochloride |
InChI |
InChI=1S/C8H9N3.2ClH/c9-6-1-2-7(10)8-5(6)3-4-11-8;;/h1-4,11H,9-10H2;2*1H |
Clé InChI |
LZKHSPZUADSTAK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1N)C=CN2)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




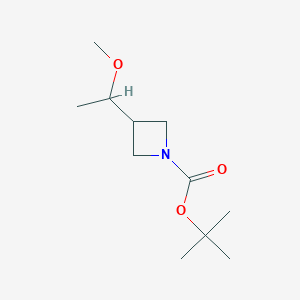


![3-Methyl-7,8,9,10-tetrahydro-6h-benzo[c]chromen-6-one](/img/structure/B11886851.png)

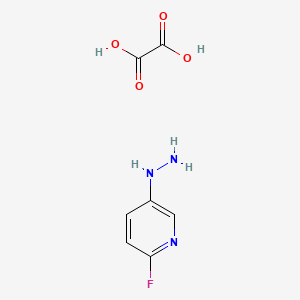
![6-Methyl-5,8-diazaspiro[2.6]nonane dihydrochloride](/img/structure/B11886862.png)

